5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde
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Overview
Description
5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . It is a derivative of benzaldehyde, featuring a chloro substituent at the 5-position and a 2-methylbenzyl ether group at the 2-position. This compound is often used in various chemical synthesis processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde.
Etherification: The hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is reacted with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid.
Reduction: 5-Chloro-2-[(2-methylbenzyl)oxy]benzyl alcohol.
Substitution: 5-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde (if methoxide is used as the nucleophile).
Scientific Research Applications
5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde depends on its specific applicationThe aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the chloro and ether groups can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde: Similar structure but with the methyl group at the 3-position of the benzyl ether.
5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde: Similar structure but with the methyl group at the 4-position of the benzyl ether.
Uniqueness
5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde is unique due to the specific positioning of the chloro and 2-methylbenzyl ether groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-chloro-2-[(2-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-4-2-3-5-12(11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZCTUXZGJRYLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405398 |
Source
|
Record name | 5-chloro-2-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590360-24-0 |
Source
|
Record name | 5-Chloro-2-[(2-methylphenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590360-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-2-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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